

# Chemical structure and physicochemical properties of Oroxylin 7-O-glucoside.

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Compound of Interest

Compound Name: Oroxylin 7-O-glucoside

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## Oroxylin A 7-O-glucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Oroxylin A 7-O-glucoside is a naturally occurring flavonoid glycoside found in several medicinal plants, most notably Oroxylum indicum and Scutellaria baicalensis.[1] As a derivative of the flavone oroxylin A, this compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

[1] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for the study of Oroxylin A 7-O-glucoside.

### **Chemical Structure and Properties**

Oroxylin A 7-O-glucoside consists of a flavone aglycone, oroxylin A (5,7-dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one), linked to a glucose molecule at the 7-hydroxyl position through a β-glycosidic bond.[1]

Systematic IUPAC Name: 5-hydroxy-6-methoxy-2-phenyl-7-( $\beta$ -D-glucopyranosyloxy)-4H-chromen-4-one[1]

Chemical Structure:



**Caption:** Chemical structure of Oroxylin A 7-O-glucoside.

### **Physicochemical Properties**

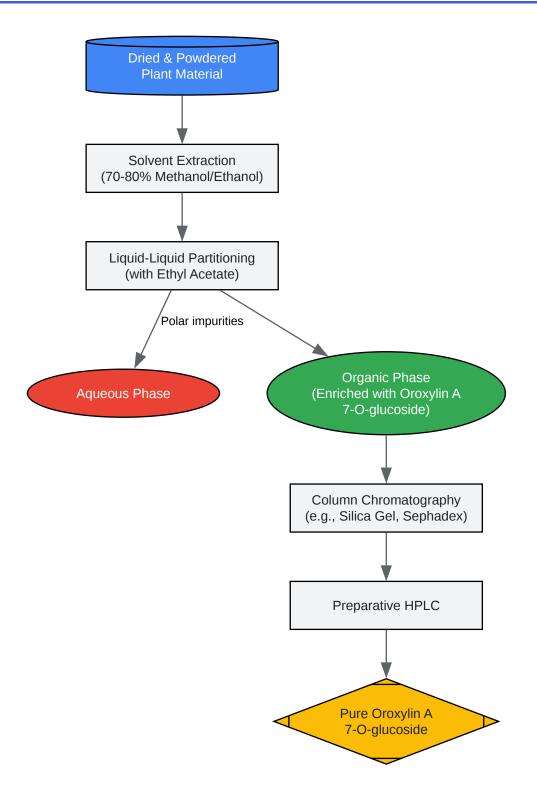
A summary of the key physicochemical properties of Oroxylin A 7-O-glucoside is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational predictions.

Property	Value	Source
Molecular Formula	C22H22O10	[1]
Molecular Weight	446.40 g/mol	[1][2]
Appearance	Yellow powder	N/A
Melting Point	Not experimentally determined	N/A
Solubility	10 mM in DMSO	[3]
Sparingly soluble in aqueous buffers	[4] (for aglycone)	
рКа	Not experimentally determined	N/A
LogP (computed)	1.4 (for Oroxylin A-7-O- glucuronide)	[5]

## **Experimental Protocols Isolation and Purification from Plant Material**

Oroxylin A 7-O-glucoside is typically isolated from the dried and powdered bark or roots of Oroxylum indicum or Scutellaria baicalensis. A general workflow for its extraction and purification is as follows:





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**Caption:** General workflow for the isolation of Oroxylin A 7-O-glucoside.

Detailed Methodology:



- Plant Material Preparation: The dried plant material (e.g., bark of Oroxylum indicum) is pulverized into a fine powder to increase the surface area for solvent extraction.[1]
- Primary Extraction: The powdered material is extracted with a polar solvent, typically 70-80% aqueous methanol or ethanol, at room temperature with agitation for a defined period (e.g., 24-48 hours).[1] This process is often repeated multiple times to ensure exhaustive extraction. For instance, 100 kg of Oroxylum indicum bark powder extracted with 80% methanol can yield a 12-15% crude extract.[1]
- Solvent Partitioning: The crude extract is concentrated under reduced pressure to remove
  the organic solvent. The resulting aqueous suspension is then subjected to liquid-liquid
  partitioning with a solvent of intermediate polarity, such as ethyl acetate.[1] Oroxylin A 7-Oglucoside, being moderately polar, will preferentially partition into the ethyl acetate phase,
  separating it from more polar impurities like sugars and highly polar flavonoids.
- Chromatographic Purification: The ethyl acetate fraction is dried and subjected to further purification using column chromatography. Common stationary phases include silica gel or Sephadex LH-20. Elution is typically performed with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
- High-Performance Liquid Chromatography (HPLC): Final purification to obtain a high-purity compound is often achieved using preparative reverse-phase HPLC.

#### **Analytical Characterization**

- a) High-Performance Liquid Chromatography (HPLC)
- Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol).
- Detection: UV detection is commonly performed in the range of 280-330 nm, which is optimal for flavonoids.[1]



- Sample Preparation: A known amount of the dried extract or purified compound is dissolved in a suitable solvent (e.g., methanol or DMSO) and filtered through a 0.45 μm filter before injection.
- b) Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: For <sup>1</sup>H and <sup>13</sup>C NMR, the purified compound is typically dissolved in a deuterated solvent, most commonly dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), which is an excellent solvent for many flavonoids.[1]
- Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Key Spectroscopic Data (in DMSO-d<sub>6</sub>):
  - $^{\circ}$  <sup>1</sup>H-NMR: The anomeric proton of the glucose moiety typically appears as a doublet around  $\delta$  4.98 ppm with a coupling constant (J) of approximately 7.2 Hz, characteristic of a  $\beta$ -anomeric configuration.[1] Aromatic protons of the flavone backbone are observed in the range of  $\delta$  6.5-8.0 ppm. The methoxy group protons usually appear as a singlet around  $\delta$  3.89 ppm.[1]
  - $\circ$  <sup>13</sup>C-NMR: The carbonyl carbon (C-4) of the flavone ring resonates at approximately  $\delta$  182.1 ppm.[1] The anomeric carbon (C-1") of the glucose unit is typically found around  $\delta$  105.3 ppm.[1]
- c) Mass Spectrometry (MS)
- Ionization Technique: Electrospray ionization (ESI) is the most common method used for the analysis of flavonoid glycosides. It is a soft ionization technique that typically produces protonated [M+H]<sup>+</sup> or deprotonated [M-H]<sup>-</sup> molecular ions.
- Mass Analyzer: Various mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
- Fragmentation Analysis: In tandem MS (MS/MS) experiments, the most characteristic fragmentation is the loss of the glucose moiety (162 Da), resulting in the formation of the



aglycone fragment ion (oroxylin A).[1] In negative ion mode, the deprotonated molecule [M-H]<sup>-</sup> at m/z 445 is observed.[1]

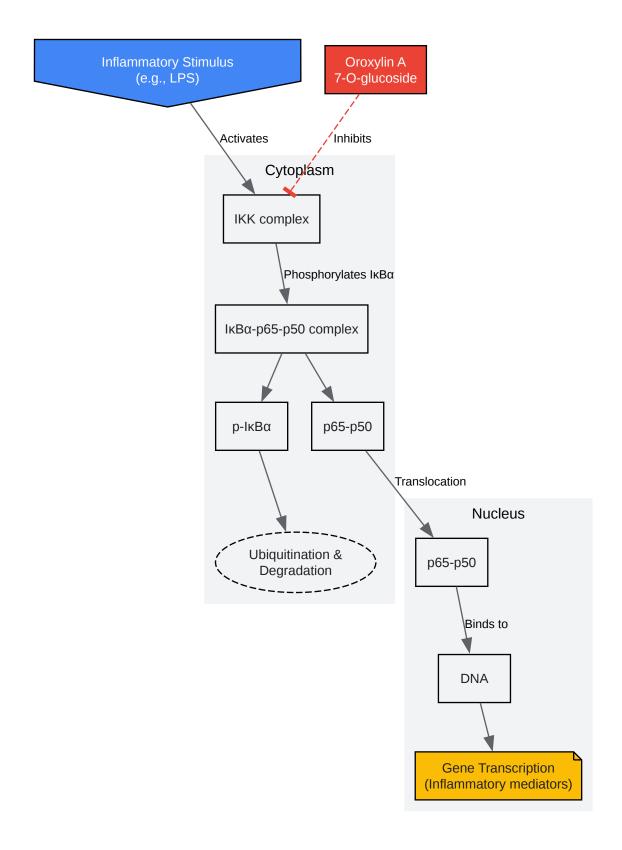
### **Biological Activity and Signaling Pathways**

Oroxylin A 7-O-glucoside has been reported to modulate several key signaling pathways, contributing to its observed biological effects.

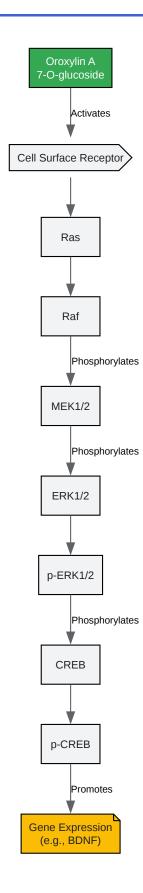
#### Inhibition of the NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Oroxylin A (the aglycone) has been shown to inhibit this pathway. The proposed mechanism for the aglycone involves the inhibition of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes involved in inflammation.









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